1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone
Description
Significance of Benzoxazole (B165842) Derivatives in Contemporary Chemical Synthesis
Benzoxazole derivatives are recognized as crucial scaffolds in the development of new chemical entities. nih.gov Their versatile nature allows for a wide array of chemical modifications, leading to compounds with diverse applications. rsc.org Researchers have successfully synthesized numerous benzoxazole derivatives through various methods, often starting from the condensation of 2-aminophenols with carbonyl compounds. rsc.org These synthetic routes are continuously being refined to improve efficiency and incorporate green chemistry principles. jetir.org
The broad substrate scope and the ability to introduce various functional groups onto the benzoxazole core make it a favored moiety for medicinal chemists and material scientists. rsc.orgresearchgate.net This has led to the development of benzoxazole-containing compounds with applications ranging from pharmaceuticals to fluorescent dyes. jetir.org
Role of Ethanone (B97240) Moieties in Organic Transformations
The ethanone group, which is a methyl ketone, is a fundamental functional group in organic chemistry. While the term "ethanone" by itself is not used, as the simplest ketone is propanone (acetone), the acetyl group (ethanoyl group) attached to a larger molecule is referred to as an ethanone derivative. vaia.com This moiety is a key building block in a multitude of organic reactions.
The carbonyl carbon of the ethanone group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to many classic organic transformations, such as aldol (B89426) condensations, Wittig reactions, and the formation of imines and enamines. Furthermore, the alpha-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, a powerful nucleophile in its own right. This dual reactivity allows for the construction of complex carbon skeletons. The ethanone moiety is also a precursor for the synthesis of other functional groups, including alcohols (via reduction) and esters (via Baeyer-Villiger oxidation).
Scope and Objectives of Research on 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the study of this compound is driven by the established importance of the benzoxazole core and the synthetic versatility of the ethanone functional group. The primary objectives for investigating this particular molecule would likely include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound. This would involve detailed characterization using modern analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Exploration of Chemical Reactivity: Investigating the reactivity of both the benzoxazole ring system and the ethanone moiety within this specific molecular framework. This could involve exploring substitutions on the benzene (B151609) ring and transformations of the ketone.
Investigation of Physicochemical Properties: Determining key physical and chemical properties, such as melting point, boiling point, solubility, and electronic properties. These data are crucial for any potential application.
Screening for Biological Activity: Given that many benzoxazole derivatives exhibit biological activity, a key objective would be to screen this compound against various biological targets. nih.gov The presence of the 7-ethyl group could influence its lipophilicity and binding interactions with biomolecules.
Evaluation as a Building Block: Assessing its utility as an intermediate in the synthesis of more complex molecules. The ethanone group can serve as a handle for further chemical elaboration, potentially leading to novel compounds with interesting properties.
The combination of the proven benzoxazole scaffold with the reactive ethanone handle makes this compound a compound of significant interest for foundational and applied chemical research.
Detailed Research Findings
Although specific published research on this compound is limited, we can infer its chemical properties and potential research findings based on the extensive knowledge of related benzoxazole and ethanone compounds.
Chemical Properties and Synthesis
Below is a table summarizing the key chemical identifiers and predicted properties for this compound, based on data for analogous compounds.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Interactive Data Table: Predicted Properties Click on the headers to sort the data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₁NO₂ | 189.21 |
| 1-(Benzo[d]oxazol-2-yl)ethanone sigmaaldrich.comsinfoochem.com | C₉H₇NO₂ | 161.16 |
| 1-(6-Ethylbenzo[d]oxazol-2-yl)ethanone bldpharm.com | C₁₁H₁₁NO₂ | 189.21 |
| 1-(7-Ethoxybenzo[d]oxazol-2-yl)ethan-1-one aksci.com | C₁₁H₁₁NO₃ | 205.21 |
Potential Research Directions and Findings
Research into this compound could yield significant findings in several areas:
Medicinal Chemistry: Analogous benzoxazole derivatives have shown a wide range of biological activities. nih.govjetir.org Research could reveal that the specific substitution pattern of this compound imparts novel or enhanced biological effects. For instance, the ethyl group might improve membrane permeability or alter the binding affinity to a particular enzyme or receptor.
Materials Science: Benzoxazoles are known to be components of fluorescent whitening agents and other functional dyes. jetir.org The electronic properties of this compound could make it a candidate for new photoluminescent materials. The ethanone group offers a site for conjugation to polymer backbones or other chromophores.
Synthetic Methodology: The synthesis of this compound could be used as a model system to test and develop new catalytic methods for C-C and C-N bond formation in the construction of substituted benzoxazoles. rsc.org
Precursor Synthesis and Starting Material Considerations
The successful synthesis of the target compound hinges on the efficient preparation of its key precursors: a substituted 2-aminophenol and a suitable two-carbon building block that will ultimately form the 2-acetyl group.
The primary precursor for the benzene-fused portion of the molecule is 7-Ethyl-2-aminophenol. The synthesis of substituted 2-aminophenols is a well-established area of organic chemistry, often beginning with commercially available and appropriately substituted nitroaromatics or anilines.
A common and effective strategy for preparing 2-aminophenols is the reduction of the corresponding 2-nitrophenol. For the synthesis of 7-Ethyl-2-aminophenol, a logical starting material would be 3-ethyl-2-nitrophenol. The reduction of the nitro group can be achieved using various established methods, offering flexibility in terms of cost, scale, and environmental impact.
Table 1: Common Reduction Methods for Nitroarenes
| Reducing Agent/System | Typical Conditions | Advantages |
|---|---|---|
| H₂ gas with Metal Catalyst (e.g., Pd/C, PtO₂) | Pressurized H₂ atmosphere, solvent like ethanol or ethyl acetate | Clean reaction, high yields, scalable |
| Metal in Acid (e.g., Sn/HCl, Fe/HCl) | Acidic aqueous media, often heated | Inexpensive reagents, historically significant |
| Sodium Dithionite (Na₂S₂O₄) | Biphasic system (e.g., water/dichloromethane) with a phase-transfer catalyst | Mild conditions, useful for sensitive substrates |
The choice of method depends on factors such as the presence of other reducible functional groups in the molecule and the desired scale of the reaction. For instance, catalytic hydrogenation is often preferred for its high efficiency and clean work-up, producing water as the only byproduct.
Another potential route starts from 2-ethylaniline. This involves a regioselective nitration followed by reduction, or a hydroxylation step. However, controlling the regioselectivity of these electrophilic substitution reactions can be challenging. A more controlled approach involves the Fischer indole synthesis, which has been used to produce 7-ethyltryptophol, a related indole intermediate, from 2-ethylphenylhydrazine. researchgate.netiosrjournals.org This highlights the accessibility of 7-ethyl substituted indole precursors, which share a common starting material, 2-ethylaniline or its corresponding hydrazine derivative.
To introduce the acetyl group at the C2 position of the benzoxazole, a two-carbon electrophilic building block is required to react with the 2-aminophenol precursor. The reactivity of this building block must be tuned to facilitate condensation with the amino group and subsequent cyclization with the hydroxyl group. Several types of reagents can serve this purpose.
One direct approach involves using pyruvic acid or its derivatives. The ketone carbonyl reacts with the amino group to form a Schiff base (imine), and the adjacent carboxylic acid facilitates the subsequent intramolecular cyclization and dehydration to form the benzoxazole ring. Alternatively, α-oxodithioesters have been shown to react with o-aminophenols to yield 2-acylbenzoxazoles in good yields. organic-chemistry.org
Another strategy is the use of β-dicarbonyl compounds or their equivalents. For instance, the reaction of 2-aminophenols with β-diketones is a known method for producing 2-substituted benzoxazoles. nih.gov For the synthesis of this compound, a reagent like acetylacetone could potentially be used, although this typically leads to a 2-methylbenzoxazole. A more suitable reagent would be a more electrophilic three-carbon keto-aldehyde or keto-acid equivalent.
Classical and Contemporary Annulation Strategies for the Benzo[d]oxazole Core
The formation of the oxazole ring fused to the benzene ring is the key step in the synthesis. Numerous methods have been developed, which can be broadly categorized into classical cyclocondensations and more modern oxidative or metal-catalyzed approaches.
This is the most traditional and widely employed method for benzoxazole synthesis. It involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration. nih.gov
With Carboxylic Acids: The direct condensation of 7-Ethyl-2-aminophenol with pyruvic acid or acetic acid requires harsh conditions, such as high temperatures and the presence of a strong acid catalyst like polyphosphoric acid (PPA), to drive the dehydration. ijpbs.com
With Acyl Chlorides: Acyl chlorides are more reactive than carboxylic acids. The reaction typically proceeds in two steps: N-acylation of the 2-aminophenol to form an o-hydroxyanilide intermediate, followed by an acid- or base-catalyzed cyclization to close the oxazole ring. nih.govacs.org Using acetyl chloride would be a direct route to the desired product.
With Aldehydes: 2-Aminophenols can be condensed with aldehydes to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole. nih.govacs.org This method often requires an added oxidant. For the target compound, a glyoxal derivative would be necessary. Green chemistry approaches have utilized reusable acid catalysts, sometimes under solvent-free or aqueous conditions, for this type of condensation. nih.govnih.gov
Table 2: Comparison of Classical Cyclocondensation Reagents
| Reagent Type | Typical Conditions | Key Intermediate | Notes |
|---|---|---|---|
| Carboxylic Acids | High temperature, strong acid (e.g., PPA) | N/A (direct condensation) | Often requires harsh conditions, but uses readily available reagents. ijpbs.com |
| Acyl Chlorides | Base (e.g., pyridine), then acid/heat | o-Hydroxyanilide | Two-step process, but generally high-yielding. nih.gov |
Contemporary methods often favor oxidative cyclization, which can proceed under milder conditions and with higher atom economy. These reactions typically generate the benzoxazole ring in a single step from precursors that are not pre-functionalized for cyclization. researchgate.net
One prominent strategy involves the reaction of a 2-aminophenol with a methyl ketone. For the target molecule, this would involve reacting 7-Ethyl-2-aminophenol with acetone, which is not a direct route. However, a related approach uses elemental sulfur as an oxidant to promote an oxidative rearranging coupling between o-aminophenols and ketones to provide a range of 2-alkylbenzoxazoles. organic-chemistry.org
Another approach is the oxidative cyclization of phenolic Schiff bases, which are pre-formed by condensing a 2-aminophenol with an aldehyde. nih.gov Various oxidants can be used, including DDQ, manganese dioxide, or even molecular oxygen (air), sometimes in the presence of a catalyst. researchgate.net For instance, iron-catalyzed oxidative cyclization using aqueous H₂O₂ as a green oxidant has been reported for synthesizing benzoxazole derivatives. rsc.org
Modern synthetic organic chemistry has seen the rise of powerful metal-catalyzed reactions for heterocycle synthesis. These methods offer novel bond disconnections and can provide access to complex molecules from simple starting materials. nitrkl.ac.in
Intramolecular C-O/C-N Coupling: Copper and cobalt-catalyzed methods have been developed for the intramolecular cyclization of ortho-haloanilides. organic-chemistry.orgresearchgate.net In this scenario, one would start with 2-bromo-6-ethylaniline, acylate it to form N-(2-bromo-6-ethylphenyl)acetamide, and then subject this intermediate to a copper(I) or cobalt(II) catalyst to promote the intramolecular C-O bond formation, yielding the benzoxazole. organic-chemistry.orgresearchgate.netrsc.org This pathway is advantageous as it avoids the direct handling of the 2-aminophenol, which can be sensitive to oxidation.
C-H Activation: Palladium and copper-catalyzed C-H activation/functionalization is a state-of-the-art strategy. acs.orgnitrkl.ac.in One approach involves the intramolecular oxidative C-O coupling of anilides. acs.org An anilide, derived from 3-ethylaniline, could theoretically undergo a directed C-H hydroxylation followed by cyclization. More commonly, C-H activation is used to functionalize a pre-formed benzoxazole ring, for example, at the C4 or C7 positions. nitrkl.ac.in However, direct C-H activation of a phenol and coupling with an amine derivative is also a known, albeit challenging, route to the core structure. researchgate.net
These advanced methods, while often requiring more expensive catalysts and ligands, provide unparalleled efficiency and selectivity for constructing highly functionalized benzoxazole systems. acs.orgnitrkl.ac.in
Introduction of the Ethanone Moiety at the 2-Position
The installation of an ethanone (acetyl) group at the C2 position of the benzoxazole ring is a critical step in the synthesis of the target molecule. This can be achieved through several synthetic strategies, primarily involving acylation or cross-coupling reactions.
Direct acylation of a pre-formed benzoxazole ring or a one-pot cyclization-acylation approach are common methods to introduce the ethanone moiety.
One direct approach involves the Friedel-Crafts acylation of benzoxazole. However, the reactivity of the benzoxazole ring and the potential for competing reactions at other positions can make this method challenging in terms of regioselectivity.
A more controlled method is the Regel-type transition-metal-free direct C-2 aroylation of benzoxazoles using acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP). This method provides 2-ketoazoles in good yields. Another approach involves the reaction of o-aminophenols with α-oxodithioesters in the presence of p-toluenesulfonic acid as a catalyst to yield 2-acylbenzoxazoles.
Furthermore, a versatile one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides can be employed. This copper-catalyzed reaction, often performed under microwave conditions, offers a complementary strategy to the more traditional use of 2-aminophenol precursors.
A summary of common acylation reagents and catalysts is presented in the table below.
| Acylating Agent | Catalyst/Promoter | Key Features |
| Acyl Chlorides | N,N-dimethyl-4-aminopyridine (DMAP) | Transition-metal-free, good yields for 2-ketoazoles. |
| α-Oxodithioesters | p-Toluenesulfonic acid | Reaction with o-aminophenols to directly form 2-acylbenzoxazoles. |
| Acyl Chlorides | CuI / 1,10-phenanthroline | One-pot domino reaction with 2-bromoanilines under microwave irradiation. |
This table presents a selection of reagents and catalysts for the acylation of benzoxazole systems.
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the introduction of an ethanone group at the 2-position of the benzoxazole ring. These methods typically involve the coupling of a 2-halobenzoxazole with a suitable organometallic reagent or an alkyne.
While direct coupling with an acetyl-bearing reagent can be challenging, a two-step sequence involving a Sonogashira coupling is a feasible strategy. This reaction couples a 2-halobenzoxazole with a terminal alkyne, such as propyne or a protected acetylene derivative, in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting 2-alkynylbenzoxazole can then be subjected to hydration, typically using aqueous acid and a mercury(II) salt or other catalysts, to afford the desired 2-acetylbenzoxazole.
The general scheme for a Sonogashira coupling followed by hydration is as follows:
Sonogashira Coupling: 2-Bromobenzoxazole + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, base)--> 2-Alkynylbenzoxazole
Hydration: 2-Alkynylbenzoxazole --(H₂O, H⁺, catalyst)--> 2-Acetylbenzoxazole
Other cross-coupling reactions like the Heck or Suzuki reactions are also widely used for the functionalization of benzoxazoles, though they are more commonly employed for the introduction of aryl or vinyl substituents rather than an acetyl group directly.
Regioselective Introduction of the 7-Ethyl Group
The precise placement of the ethyl group at the 7-position of the benzoxazole ring is crucial for the synthesis of the target compound. This can be accomplished either by functionalizing a pre-formed benzoxazole ring or by starting with an already substituted aromatic precursor.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of benzoxazole, a directing metalation group (DMG) at a suitable position can facilitate the deprotonation of the adjacent C7 position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group.
The benzoxazole moiety itself can act as a removable directing group for the alkylation of C(sp³)–H bonds adjacent to a nitrogen atom in certain systems, highlighting its influence on regioselectivity. For the direct functionalization of the benzoxazole core at C7, a plausible strategy would involve a directing group at the C6 position to direct metalation to C7. The choice of the directing group is critical and must be compatible with the reaction conditions and easily removable if necessary.
A more common and often more efficient approach to ensure the correct regiochemistry is to start with an aromatic precursor that already contains the ethyl group at the desired position. For the synthesis of this compound, the key intermediate would be 2-amino-3-ethylphenol.
The synthesis of 2-amino-3-ethylphenol can be achieved through several routes. A common method is the catalytic reduction of 2-nitro-3-ethylphenol. This reduction is typically carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst. Direct amination of 3-ethylphenol is another potential, more atom-economical approach, though it may require harsh conditions.
Once 2-amino-3-ethylphenol is obtained, it can be condensed with a reagent that provides the C2-ethanone moiety to form the final product. This can be achieved by reacting it with pyruvic acid or its derivatives, or through a multi-step sequence involving reaction with an appropriate dicarbonyl compound or its equivalent.
A comparison of these two main strategies for introducing the 7-ethyl group is outlined below.
| Strategy | Description | Advantages | Disadvantages |
| Directed Functionalization | Introduction of the ethyl group onto a pre-formed benzoxazole ring using a directing group to control regioselectivity. | Potentially shorter synthetic route if a suitable benzoxazole is available. | Can be challenging to achieve high regioselectivity; may require harsh conditions. |
| Pre-functionalized Aromatic Systems | Synthesis of the target molecule from a starting material that already contains the ethyl group in the correct position, such as 2-amino-3-ethylphenol. | Ensures correct regiochemistry; often more reliable and higher yielding. | Requires the synthesis of the specific substituted precursor. |
This table provides a comparative overview of the primary strategies for the regioselective introduction of the 7-ethyl group.
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methodologies. The synthesis of benzoxazoles, including this compound, has benefited from the application of such advanced techniques.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of benzoxazole derivatives through the condensation of 2-aminophenols with various carbonyl compounds is often significantly enhanced under microwave irradiation, leading to shorter reaction times, higher yields, and often cleaner reaction profiles. eurekaselect.com For instance, the copper-catalyzed domino acylation-annulation of 2-bromoanilines with acyl chlorides can be efficiently carried out under microwave conditions. organic-chemistry.org Hydrogen peroxide has also been used as a green oxidant in microwave-assisted cyclodesulfurization reactions to form benzoxazoles. tandfonline.com
Flow chemistry offers another advanced approach, particularly for large-scale synthesis. The synthesis of highly functionalized benzoxazoles has been demonstrated in a continuous flow reactor, allowing for precise control of reaction parameters, improved safety, and enhanced scalability. acs.org This technique is especially advantageous for reactions involving unstable intermediates, as the short residence times in the reactor can minimize decomposition. cam.ac.uk
Green chemistry principles have also been applied to benzoxazole synthesis. The use of greener solvents, reusable catalysts, and more atom-economical reactions are key areas of focus. For example, the synthesis of benzoxazoles has been reported using samarium triflate as a reusable acid catalyst in an aqueous medium. organic-chemistry.org Other green approaches include the use of deep eutectic solvents as catalysts under microwave irradiation and the development of metal-free synthesis protocols. bohrium.comnih.gov
An exploration of modern synthetic strategies reveals a significant shift towards greener and more efficient methodologies for the preparation of heterocyclic compounds like this compound. These advanced techniques not only offer improved yields and shorter reaction times but also align with the principles of sustainable chemistry by reducing solvent use and energy consumption. This article delves into several cutting-edge synthetic methods and the mechanistic pathways involved in the formation of the benzoxazole core structure.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(7-ethyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO2/c1-3-8-5-4-6-9-10(8)14-11(12-9)7(2)13/h4-6H,3H2,1-2H3 |
InChI Key |
FBWYFKQRQZGCKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(O2)C(=O)C |
Origin of Product |
United States |
Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopy
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV-Vis radiation by 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone is expected to arise from π → π* and n → π* transitions within the benzoxazole (B165842) ring system and the acetyl group.
Expected Electronic Transitions:
The benzoxazole core, an aromatic heterocyclic system, is the primary chromophore. The electronic spectrum of benzoxazole itself shows two band systems in the near-ultraviolet region. The first system, corresponding to the S₀ → S₁ transition, consists of numerous bands between 36,000 and 40,000 cm⁻¹ (approximately 250-278 nm). A second, more intense system appears at higher energies, with a maximum around 44,500 cm⁻¹ (approximately 225 nm) rsc.org. These transitions are primarily localized on the benzene (B151609) ring portion of the molecule rsc.org.
The presence of an acetyl group at the 2-position and an ethyl group at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzoxazole. This is due to the extension of the conjugated π-system. Studies on various 2-substituted benzoxazole derivatives have shown maximum absorption wavelengths (λmax) in the UVA range, typically between 336 nm and 374 nm scielo.br.
For instance, a theoretical study on functionalized benzoxazole-based architectures calculated absorption spectra for various derivatives. One such derivative, in the gas phase, exhibited an absorption spectrum extending from 240 to 400 nm, with a dominant transition at 338 nm mdpi.com. Another derivative showed an expanded spectrum from 240 to 430 nm with a principal maximum at 341 nm mdpi.com. These computational findings align with experimental observations on similar compounds and suggest that this compound would likely exhibit significant absorption in the UVA region.
Interactive Data Table: UV-Vis Absorption Data for Analogous Benzoxazole Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (εmax, M-1cm-1) | Reference |
| 2-(2'-hydroxyphenyl)benzoxazole derivative 1 | Ethanol | 336 | 1.83 x 104 | scielo.br |
| 2-(2'-hydroxyphenyl)benzoxazole derivative 2 | Ethanol | 374 | 5.30 x 104 | scielo.br |
| Calculated Benzoxazole Derivative B.1 (Gas Phase) | - | 338 | - | mdpi.com |
| Calculated Benzoxazole Derivative B.2 (Gas Phase) | - | 341 | - | mdpi.com |
This data indicates that the electronic transitions of this compound are likely to fall within the 330-380 nm range, characteristic of π → π* transitions in such conjugated systems.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of analogous 2-substituted benzoxazole derivatives offers significant insight into its expected solid-state conformation.
Molecular Planarity and Conformation:
Studies on various benzoxazole derivatives consistently show that the benzoxazole ring system is nearly planar. For example, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate reveals an almost planar molecule nih.gov. Similarly, in (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, the benzoxazole moiety is planar scispace.com. This planarity is a consequence of the sp² hybridization of the atoms in the fused ring system.
The conformation of the acetyl group at the 2-position is of particular interest. In the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, the heterocyclic and carbonyl oxygen atoms are located on the same side with respect to the long axis of the molecule, indicating a specific rotational preference of the substituent at the 2-position nih.gov. In another study on 2-substituted benzoxazole derivatives, the conformation was influenced by the nature of the substituent, with one compound showing a trans configuration and another a cisoid conformation relative to the benzoxazole nitrogen nih.govresearchgate.net.
Intermolecular Interactions:
In the solid state, the packing of molecules is governed by intermolecular forces. In the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, molecules are linked by π–π stacking interactions with a centroid-centroid distance of 3.6640 Å, as well as C—H···N and C—H···O hydrogen bonds nih.gov. Such interactions are common in aromatic and heterocyclic compounds and would be expected to play a role in the crystal packing of this compound.
Interactive Data Table: Crystallographic Data for Analogous Benzoxazole Derivatives
| Compound | Crystal System | Space Group | Key Conformation Feature | Reference |
| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | Triclinic | P1 | trans configuration of chlorophenyl and benzoxazole groups. | nih.govresearchgate.net |
| 2-[(arylidene) cyanomethyl] benzoxazole | Triclinic | P1 | cisoid conformation between cyano group and benzoxazole nitrogen. | nih.govresearchgate.net |
| Methyl 1,3-benzoxazole-2-carboxylate | Monoclinic | P2₁ | Nearly planar molecule; specific orientation of the carbonyl group. | nih.gov |
| (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile | Monoclinic | P2₁/c | Planar benzoxazole moiety. | scispace.com |
Based on these analogous structures, it can be inferred that this compound would likely adopt a nearly planar conformation in the solid state, with the rotational orientation of the 2-acetyl group being a key conformational parameter. The crystal packing would likely be stabilized by a combination of van der Waals forces, π–π stacking, and potentially weak C—H···O or C—H···N hydrogen bonds.
Computational and Theoretical Chemistry Investigations of 1 7 Ethylbenzo D Oxazol 2 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov It is a preferred method for optimizing molecular geometry to find the most stable, lowest-energy conformation. For a molecule like 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G*, would be performed to predict bond lengths, bond angles, and dihedral angles. nih.gov This process yields a three-dimensional structure corresponding to a minimum on the potential energy surface. The resulting electronic parameters, such as the energies of molecular orbitals, are crucial for assessing the molecule's reactivity and stability. ekb.eg
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps predict how this compound might participate in chemical reactions. For benzoxazole (B165842) derivatives, the distribution of electron density in the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack. researchgate.net
From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a quantitative basis for the Hard/Soft Acid/Base (HSAB) principle.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of HOMO and LUMO energies.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as half the energy of the HOMO-LUMO gap.
Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment. It is useful for predicting the electrophilic nature of a compound.
These descriptors for related benzoxazole derivatives are often calculated to compare their reactivity profiles.
Table 1: Illustrative Global Reactivity Descriptors for a Hypothetical Benzoxazole Derivative Note: This table is an example based on typical values for related compounds and does not represent actual calculated data for this compound.
| Parameter | Symbol | Formula | Example Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 |
| Softness | S | 1/η | 0.4 |
| Electrophilicity Index | ω | χ2 / (2η) | 3.2 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is calculated to predict how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values:
Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack (e.g., around electronegative atoms like oxygen and nitrogen). nih.govresearchgate.net
Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack (e.g., around hydrogen atoms attached to electronegative atoms). nih.gov
Green: Regions of neutral or zero potential. nih.gov
For this compound, an MEP map would reveal the electron-rich areas around the oxygen and nitrogen atoms of the benzoxazole ring and the carbonyl oxygen, identifying them as potential sites for hydrogen bonding and other interactions. researchgate.netmdpi.com
Molecular Docking Studies (focused on chemical interaction profiles)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ijpsdronline.combiotech-asia.org This method is extensively used in drug design to understand how a potential drug molecule might interact with its biological target. hep.com.cnresearchgate.net
For this compound, a docking study would involve placing the optimized 3D structure of the molecule into the binding site of a target protein. The docking algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on their binding affinity. nih.gov The results provide a binding score (e.g., in kcal/mol) and a detailed view of the chemical interactions, such as:
Hydrogen bonds
Hydrophobic interactions
Pi-pi stacking
Electrostatic interactions
Studies on other benzoxazole derivatives have used molecular docking to explore their potential as inhibitors of enzymes like VEGFR-2, identifying key amino acid residues in the active site responsible for binding. nih.govhep.com.cn
Quantitative Structure-Activity Relationship (QSAR) Studies (focused on structural features influencing reactivity)
No QSAR studies focused on the structural features influencing the reactivity of this compound have been identified in the public domain. Such studies are crucial for understanding how the physicochemical properties of a molecule, derived from its structure, correlate with its chemical reactivity.
Comparative Molecular Field Analysis (CoMFA)
There are no available records of CoMFA being performed on this compound. A CoMFA study would typically involve aligning a series of related compounds and calculating their steric and electrostatic fields. These fields would then be correlated with their observed reactivities to generate a 3D contour map, highlighting regions where modifications to the molecular structure could enhance or diminish reactivity.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Similarly, no CoMSIA studies for this compound have been reported. CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This method provides a more detailed understanding of the molecular properties influencing reactivity, presented through user-friendly contour maps.
Chemical Reactivity and Derivatization Pathways of 1 7 Ethylbenzo D Oxazol 2 Yl Ethanone
Reactions at the Ethanone (B97240) Carbonyl Group
Nucleophilic Addition Reactions
The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
A primary example is the reduction of the carbonyl group. Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone can be converted to the corresponding secondary alcohol, 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanol. Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can also add to the carbonyl group to generate tertiary alcohols, thereby introducing a new carbon-carbon bond.
Table 1: Examples of Nucleophilic Addition Reactions
| Reagent | Product Type |
|---|---|
| Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Grignard Reagents (e.g., CH₃MgBr) | Tertiary Alcohol |
Condensation Reactions (e.g., Schiff base formation)
The carbonyl group readily participates in condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases. internationaljournalcorner.comresearchgate.netekb.eg This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). internationaljournalcorner.com
For instance, reacting this compound with various primary amines (R-NH₂) such as aniline or substituted anilines in a suitable solvent like ethanol leads to the formation of the corresponding N-substituted imines. nih.gov These Schiff bases are important intermediates in organic synthesis and often exhibit interesting biological activities. Similarly, reactions with hydrazine or its derivatives yield hydrazones, while reaction with hydroxylamine produces oximes.
Enolate Chemistry and Alpha-Functionalization
The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to the electron-withdrawing effect of the carbonyl group and the benzoxazole (B165842) ring. In the presence of a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), a proton can be abstracted to form a resonance-stabilized enolate ion. masterorganicchemistry.combeilstein-journals.orgyoutube.comyoutube.com
This enolate acts as a potent carbon nucleophile and can react with various electrophiles, enabling functionalization at the alpha-position. masterorganicchemistry.comyoutube.comyoutube.commnstate.edu
Alkylation: The enolate can undergo SN2 reactions with alkyl halides (R-X) to form new carbon-carbon bonds, extending the carbon chain at the alpha-position. youtube.commnstate.edu The choice of base and reaction conditions is crucial to control the extent of alkylation. youtube.com
Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the enolate can be halogenated at the alpha-position. masterorganicchemistry.com Under basic conditions, polyhalogenation can occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. mnstate.edu
Aldol (B89426) Condensation: The enolate can also act as a nucleophile towards other carbonyl compounds, including another molecule of the starting ketone or an aldehyde, in an aldol addition or condensation reaction. This reaction forms a β-hydroxy ketone or an α,β-unsaturated ketone, respectively, providing a powerful method for C-C bond formation.
Transformations of the Benzoxazole Heterocycle
The benzoxazole ring system itself can undergo chemical transformations, although it is generally stable due to its aromatic character. Reactions can occur on either the benzene (B151609) or the oxazole portion of the heterocycle.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the benzoxazole system can undergo electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.comlumenlearning.com The regioselectivity of these substitutions is governed by the directing effects of the substituents already present: the fused oxazole ring, the ethyl group at position 7, and the deactivating acetyl group at position 2. uci.edu
Fused Oxazole Ring: The oxygen and nitrogen atoms of the oxazole ring donate electron density into the benzene ring through resonance, making it more activated towards electrophilic attack compared to benzene itself. This effect generally directs incoming electrophiles to the ortho and para positions relative to the fusion, which are positions 4 and 6.
Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an activating group and an ortho, para-director due to inductive effects and hyperconjugation. youtube.com It directs incoming electrophiles to positions 6 and 8 (which is the fusion point).
2-Acetyl Group (-COCH₃): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. uci.eduyoutube.com However, its influence is on the oxazole ring and less directly on the benzene ring's reactivity in EAS.
Considering these combined effects, the positions on the benzene ring are activated by both the fused heterocycle and the ethyl group. The most likely positions for electrophilic attack would be C-4 and C-6. Position 6 is strongly activated, being ortho to the ethyl group and para to the oxazole oxygen. Position 4 is para to the oxazole nitrogen. The precise outcome would depend on the specific reaction conditions and the steric hindrance posed by the ethyl group. researchgate.netlibretexts.org
Nucleophilic Attack on the Oxazole Ring
The oxazole ring, particularly the C2 carbon, can be susceptible to nucleophilic attack, often leading to ring-opening reactions. rsc.org The C2 carbon is bonded to both a nitrogen and an oxygen atom, making it electron-deficient and a target for strong nucleophiles. This reactivity is a characteristic feature of benzoxazoles and related heterocycles. nih.govacs.org For instance, treatment with strong nucleophiles like hydrazines or powerful reducing agents under harsh conditions can lead to the cleavage of the C-O bond in the oxazole ring.
Ring-Opening and Rearrangement Reactions
The benzoxazole ring, while aromatic, is susceptible to nucleophilic attack under certain conditions, which can lead to ring-opening. This reactivity is often influenced by the nature of the substituent at the 2-position. For this compound, the electron-withdrawing acetyl group can activate the C2 carbon towards nucleophilic addition, potentially initiating a ring-opening cascade.
Ring-Opening:
The reaction of benzoxazoles with strong nucleophiles, such as secondary amines, can lead to the cleavage of the oxazole ring. This process typically involves the nucleophilic attack at the C2 position, followed by the breaking of the C-O bond. The resulting intermediate can then undergo further reactions. For instance, a facile method for the synthesis of 2-aminobenzoxazoles has been developed by merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization. rsc.org While this was demonstrated for benzoxazoles without a 2-acetyl group, it is plausible that this compound could undergo a similar ring-opening process, which might be followed by cyclization or other transformations depending on the reaction conditions and the nucleophile used.
Furthermore, yttrium(III) triflate has been shown to catalyze a cascade ring-opening and annulation reaction of benzoxazoles with propargylic alcohols to furnish 1,4-benzoxazine scaffolds. rsc.org This suggests that Lewis acids can activate the benzoxazole ring towards nucleophilic attack and subsequent rearrangement, a pathway that could potentially be explored for this compound to generate more complex heterocyclic systems.
Rearrangement Reactions:
Benzoxazole derivatives can also participate in various rearrangement reactions. The Smiles rearrangement, for example, is a well-known intramolecular nucleophilic aromatic substitution that has been utilized in the synthesis of 2-aminobenzoxazoles from benzoxazole-2-thiol. acs.org While not a direct rearrangement of the pre-formed benzoxazole ring in the target molecule, it highlights the potential for intramolecular rearrangements in related systems.
More relevant to the benzoxazole core itself are sigmatropic rearrangements. For instance, a tandfonline.comtandfonline.com-sigmatropic rearrangement has been described as a key step in the synthesis of benzofurans and benzoxazoles. acs.org It is conceivable that under specific thermal or photochemical conditions, derivatives of this compound could undergo rearrangements, although this remains a speculative area without direct experimental evidence. Additionally, the formation of benzoxazoles from ortho-hydroxyaryl N-H ketimines can proceed through a NaOCl-mediated Beckmann-type rearrangement, indicating another possible rearrangement pathway in the synthesis of related structures. organic-chemistry.org
A documented instance of a ring expansion reaction involves the treatment of 2-(trichloromethyl)benzo[d]oxazole with pyrrolidine, which afforded a 7-chloro-2,3-di(pyrrolidin-1-yl)-2H-benzo[b] acs.orgacs.orgoxazine derivative. scispace.com This suggests that the benzoxazole ring system can be induced to rearrange into larger heterocyclic structures, a reactivity pattern that might be accessible for derivatives of this compound under specific conditions.
| Reaction Type | Reagents/Conditions | Potential Product Type | Citation |
| Ring-Opening | Secondary Amines / Iron Catalyst | Ring-opened intermediates, potentially leading to substituted aminophenols or recyclized products. | rsc.org |
| Ring-Opening/Annulation | Propargylic Alcohols / Y(OTf)₃ | 1,4-Benzoxazine derivatives | rsc.org |
| Rearrangement | NaOCl (in synthesis of related structures) | Beckmann-type rearrangement products | organic-chemistry.org |
| Ring Expansion | Pyrrolidine (with 2-trichloromethylbenzoxazole) | Benzoxazine derivatives | scispace.com |
Modifications of the 7-Ethyl Substituent
The 7-ethyl group on the benzoxazole ring provides a handle for various chemical modifications, primarily at the benzylic position, which is activated by the adjacent aromatic system.
Oxidation:
The ethyl group can be oxidized to an acetyl group or a carboxylic acid group, depending on the oxidant and reaction conditions. The selective oxidation of ethylbenzene to acetophenone is a well-established industrial process and has been the subject of extensive research, utilizing various catalyst systems. acs.orgrsc.org This suggests that the 7-ethyl group of this compound could be selectively oxidized at the benzylic position to yield a diacetyl-substituted benzoxazole.
Further oxidation of the resulting acetyl group, or direct, more aggressive oxidation of the ethyl group, could lead to the formation of a carboxylic acid. The oxidation of acetophenone to benzoic acid is a known transformation, often achieved using strong oxidizing agents like sodium hypochlorite. truman.edu Applying such conditions to this compound would likely lead to the formation of 2-acetylbenzo[d]oxazole-7-carboxylic acid.
Reduction:
While the ethyl group is already in a reduced state, the term "reduction" in this context could refer to the de-ethylation of the aromatic ring. However, such reactions are generally not facile and require harsh conditions. No specific literature was found for the reduction of an ethyl group on a benzoxazole ring.
Alkylation:
Direct alkylation at the benzylic position of the ethyl group would be a challenging transformation. While deprotonation of the benzylic protons with a strong base followed by reaction with an electrophile is a theoretical possibility, competing reactions at the acetyl group's α-carbon would likely dominate.
Halogenation:
Benzylic halogenation is a more predictable and synthetically useful modification. The reaction proceeds via a free-radical mechanism and is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. jove.comyoutube.comlibretexts.org The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light is a standard method for benzylic bromination. libretexts.orgyoutube.com
Applying this methodology to this compound would be expected to yield 1-(7-(1-bromoethyl)benzo[d]oxazol-2-yl)ethanone. This halogenated derivative would be a valuable intermediate for further synthetic transformations, such as nucleophilic substitution or elimination reactions.
| Reaction | Reagents/Conditions | Expected Product | Citation |
| Oxidation | Mild oxidizing agents | 1-(7-Acetylbenzo[d]oxazol-2-yl)ethanone | acs.orgrsc.org |
| Oxidation | Strong oxidizing agents (e.g., NaOCl) | 2-Acetylbenzo[d]oxazole-7-carboxylic acid | truman.edu |
| Halogenation | N-Bromosuccinimide (NBS), radical initiator | 1-(7-(1-Bromoethyl)benzo[d]oxazol-2-yl)ethanone | jove.comlibretexts.org |
Cyclization and Annulation Reactions Leading to Novel Polycyclic Systems
The this compound molecule possesses reactive sites that could be exploited for the construction of fused polycyclic systems. The 2-acetyl group, in particular, is a versatile functional group for cyclization reactions.
The synthesis of various 2-substituted benzoxazoles often involves the cyclization of o-aminophenols with a variety of precursors, including β-diketones, carboxylic acids, and aldehydes. nih.gov While these methods build the benzoxazole ring itself, the principles can be adapted to use the existing benzoxazole as a scaffold.
For instance, the methyl ketone of the 2-acetyl group can be functionalized to introduce a second reactive group, which can then react with a suitable partner to form a new ring. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
One potential pathway could involve the condensation of the enolate of this compound with a suitable bifunctional electrophile. For example, reaction with an α,β-unsaturated ketone could lead to a Michael addition, and the resulting intermediate could undergo an intramolecular aldol condensation to form a new six-membered ring fused to the benzoxazole system.
Applications in Advanced Synthetic Organic Chemistry and Materials Science
Role as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The structure of 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone makes it a valuable intermediate for the synthesis of more elaborate heterocyclic systems. The benzoxazole (B165842) moiety is a common feature in medicinal and materials chemistry, and methods to construct this core often involve the condensation of 2-aminophenols with carbonyl compounds, including ketones. nih.gov The presence of the acetyl group (a methyl ketone) on the benzoxazole ring provides a reactive site for a wide array of chemical transformations, allowing for the extension of the molecular framework.
The ketone's α-protons are acidic and can be deprotonated to form an enolate, which can act as a nucleophile in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Claisen condensations. Furthermore, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This dual reactivity is instrumental in building larger, polycyclic structures. For instance, the acetyl group can be a starting point for constructing other heterocyclic rings fused to or substituted on the benzoxazole core. Research on analogous 2-acetyl-heterocycles, such as 2-acetylbenzimidazole, has shown that condensation reactions with hydrazine or hydroxylamine derivatives can yield pyrazoline and isoxazoline rings, respectively. nih.gov Similarly, starting from the related 2-mercaptobenzoxazole, chemists have synthesized a variety of complex systems, including pyridazinones, thiazolidinones, and triazoles, demonstrating the versatility of the benzoxazole-2-yl core as a scaffold. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq
Table 1: Potential Reactions for Heterocycle Synthesis
| Reaction Type | Reagents | Potential Product Scaffold |
|---|---|---|
| Knoevenagel Condensation | Active methylene compounds | Substituted alkenes (precursors to other rings) |
| Gewald Reaction | Elemental sulfur, active methylene nitrile | Substituted thiophenes |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, ammonia | Dihydropyridine derivatives |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds | Pyrrole or furan derivatives |
These established synthetic pathways for related ketones underscore the potential of this compound as a versatile precursor for generating novel and complex heterocyclic molecules with potential applications in drug discovery and materials science.
Utilization as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The carbonyl group is a key functional group in many named MCRs, making this compound a prime candidate for use as a ketone component.
For example, in the Ugi four-component reaction, a ketone, an amine, an isocyanide, and a carboxylic acid combine to form a di-peptide-like structure. nih.gov While aldehydes are more commonly used, ketones can also participate. The reactivity of this compound as the carbonyl component could lead to the synthesis of complex libraries of benzoxazole-containing peptidomimetics. Other prominent MCRs where this compound could serve as the ketone input include the Strecker and Bucherer-Bergs reactions for the synthesis of α-aminonitriles and hydantoins, respectively, which are important precursors for amino acids. mdpi.com
The potential participation of this compound in MCRs offers a convergent and efficient route to novel chemical entities. The benzoxazole core would be incorporated into the final structure, imparting its unique electronic and steric properties onto the resulting molecule. This strategy is particularly valuable in medicinal chemistry for building libraries of diverse compounds for high-throughput screening. nih.gov
Applications in Fluorescent Probes and Dyes
The benzoxazole core is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent probes and dyes. acs.org These compounds are attractive due to their promising photoluminescent properties, which include intense absorption and emission, and are often considered safer alternatives to other commonly used fluorescent agents. periodikos.com.brperiodikos.com.br Benzoxazole-based molecules have been successfully developed as fluorescent chemosensors for detecting specific analytes, such as metal ions, with high sensitivity and selectivity. rsc.org
Derivatives of benzoxazole have been engineered to create probes that exhibit an enhanced fluorescent signal upon binding to biological targets like DNA or specific metal ions such as Zn²⁺ and Cd²⁺. periodikos.com.brperiodikos.com.brmdpi.com The mechanism often involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where the binding event modulates the fluorescent output of the molecule.
This compound serves as an excellent platform for designing such probes. The benzoxazole scaffold provides the intrinsic fluorescence, while the acetyl and ethyl groups offer sites for chemical modification. The acetyl group, for instance, can be derivatized to introduce a receptor unit designed to bind selectively to a target analyte. This modular design allows for the fine-tuning of the probe's photophysical and binding properties.
Table 2: Examples of Benzoxazole-Based Fluorescent Probes
| Probe Type | Target Analyte | Principle of Detection |
|---|---|---|
| Chemosensor | Fe³⁺, Zn²⁺, Cd²⁺ | Coordination with the benzoxazole nitrogen and other donor atoms, leading to a change in fluorescence (CHEF effect). rsc.orgmdpi.com |
| DNA Probe | DNA duplexes | Intercalation or groove binding, resulting in enhanced fluorescence emission upon association with the nucleic acid. periodikos.com.brperiodikos.com.br |
Development of Agrochemicals
The benzoxazole scaffold is a privileged structure in the field of agrochemicals, with derivatives demonstrating a wide range of biological activities essential for crop protection. mdpi.comnih.gov This heterocyclic system is found in compounds developed as herbicides, insecticides, fungicides, and antiviral agents. mdpi.comresearchgate.net The structural stability and the ease with which the benzoxazole ring can be modified make it a valuable template for the discovery of new agrochemicals. mdpi.com
Research over the past two decades has systematically shown that benzoxazole derivatives possess potent biological activities. nih.govresearchgate.net For example, Oxazosulfyl is a benzoxazole-based insecticide used to control rice pests. mdpi.com Another notable example is Dufulin, an antiviral agent containing a benzothiazole (a close analog of benzoxazole) moiety, which is used to protect crops like tomatoes, cucumbers, and tobacco from viral diseases. mdpi.com The fungicidal and antibacterial properties of benzoxazoles are also well-documented, making them effective against a variety of plant pathogens. dntb.gov.uaresearchgate.net
Given the established success of the benzoxazole core in agrochemical discovery, this compound represents a promising starting point for the synthesis of new potential agrochemicals. The ethyl and acetyl groups can be systematically varied to optimize biological activity, selectivity, and environmental profile, following established structure-activity relationship (SAR) studies in this chemical class. researchgate.net
Applications in Organic Electronic Devices (e.g., Perovskite Light-Emitting Diodes - PeLEDs)
In the realm of materials science, 2-substituted benzoxazoles are recognized for their applications in organic electronics. nih.govresearchgate.net Their rigid, planar structure and unique electronic properties make them suitable components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. mdpi.com The benzoxazole core is electronically stable and can be incorporated into larger π-conjugated systems, often as part of a donor-π-acceptor (D–π–A) architecture, which is highly effective for tuning the optical and electronic properties of organic materials. mdpi.com
Benzoxazole derivatives have been specifically investigated for their potential in OLEDs. mdpi.com The incorporation of electron-donating and electron-accepting groups onto the benzoxazole framework can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the color and efficiency of light emission. While the specific use of this compound in perovskite light-emitting diodes (PeLEDs) is not explicitly detailed in the literature, organic small molecules, in general, are used as additives, dopants, or interface layers to enhance the performance and stability of PeLEDs. The favorable electronic characteristics of benzoxazoles suggest their potential in such roles. mdpi.comnih.gov
Recent research has highlighted novel benzoxazole derivatives with exceptional properties for optoelectronics, such as high quantum yields and excellent optical waveguide performance, underscoring the versatility of this scaffold for flexible and advanced electronic devices. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Oxazosulfyl |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for benzoxazoles often rely on conventional heating and organic solvents. Future research should focus on developing greener, more efficient synthetic pathways to 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone. mdpi.com Key areas for exploration include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have been shown to dramatically reduce reaction times and improve yields for other benzoxazole (B165842) derivatives. mdpi.com Applying these methods could offer a significant improvement over traditional protocols.
Green Catalysts and Solvents: Investigating the use of reusable, eco-friendly catalysts, such as samarium triflate or nanoparticle-based catalysts, could lead to more sustainable processes. bohrium.comorganic-chemistry.org The use of aqueous media or deep eutectic solvents (DES) instead of volatile organic compounds (VOCs) is another critical avenue for green synthesis. mdpi.com
A comparison of potential sustainable methods is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies
| Method | Potential Advantages for this compound Synthesis |
|---|---|
| Microwave-Assisted | Significant reduction in reaction time, improved energy efficiency. mdpi.com |
| Ultrasound-Assisted | Enhanced reaction rates, often at lower temperatures. mdpi.com |
| Mechanochemical | Solvent-free conditions, reduced waste generation. mdpi.com |
In-Depth Mechanistic Understanding of Key Transformations
A detailed understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing reaction conditions and improving yields. While general mechanisms for benzoxazole synthesis are proposed, specific substituent effects from the ethyl and acetyl groups are unknown. nih.govacs.org Future studies should focus on:
Kinetic Studies: Performing kinetic analysis to determine reaction rates, orders, and activation energies for key synthetic steps.
Intermediate Trapping and Characterization: Utilizing spectroscopic techniques to identify and characterize transient intermediates, such as the initial imine formed during the condensation of an o-aminophenol precursor with a carbonyl compound. acs.org
Computational Modeling: Employing theoretical calculations to model reaction pathways, transition states, and intermediate structures, providing insights that are difficult to obtain experimentally. acs.org
Exploration of New Chemical Reactivity Profiles and Selectivity
The reactivity of the this compound molecule is largely unexplored. The presence of the acetyl group at the C2 position and the ethyl group on the benzene (B151609) ring offers multiple sites for chemical modification. Future research should investigate:
Functionalization of the Acetyl Group: Exploring reactions such as aldol (B89426) condensations, halogenations, or reductions to create a library of new derivatives with potentially diverse biological activities or material properties.
Electrophilic Aromatic Substitution: Investigating the directing effects of the fused oxazole ring and the ethyl group on further substitutions (e.g., nitration, halogenation) on the benzo moiety to understand regioselectivity.
C-H Activation: Applying modern C-H activation strategies to directly functionalize the benzoxazole core, which represents a more atom-economical approach compared to traditional methods requiring pre-functionalized starting materials. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Transitioning the synthesis of this compound from batch to continuous flow processing could offer significant advantages in terms of safety, scalability, and reproducibility. acs.orgcam.ac.uk Flow chemistry allows for precise control over reaction parameters like temperature and mixing, which is particularly beneficial for handling unstable intermediates. acs.org
Automated Synthesis: Integrating flow reactors with automated platforms can enable high-throughput synthesis and rapid optimization of reaction conditions. researchgate.netakjournals.com This approach would accelerate the discovery of new derivatives by allowing for the systematic variation of reactants and catalysts. chemrxiv.org The development of automated multi-step sequences could streamline the production of complex molecules based on the target scaffold. akjournals.com
Advanced Spectroscopic Characterization Techniques
While standard techniques like NMR and mass spectrometry are essential, advanced spectroscopic methods could provide deeper insights into the structural and electronic properties of this compound and its derivatives.
Solid-State NMR: For crystalline derivatives, solid-state NMR could elucidate packing arrangements and intermolecular interactions in the solid state.
Advanced Fluorescence Spectroscopy: Given that many benzoxazole derivatives exhibit interesting photophysical properties, detailed studies using techniques like time-resolved fluorescence could reveal information about excited-state dynamics, which is relevant for applications in materials science such as organic light-emitting diodes (OLEDs). nih.govresearchgate.net
Multi-Scale Computational Modeling of Reactivity and Interactions
Computational chemistry offers a powerful tool for predicting the properties and behavior of this compound.
Density Functional Theory (DFT): DFT calculations can be used to predict spectroscopic properties (NMR, UV-Vis), investigate electronic structures, and model reaction mechanisms. nih.gov Such studies can help rationalize experimental findings and guide the design of new experiments. mdpi.com
Molecular Docking: If the compound is explored for pharmacological applications, molecular docking simulations can predict its binding affinity and orientation within the active site of biological targets, providing a basis for structure-activity relationship (SAR) studies. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying interactions with large biomolecules, QM/MM methods can provide a high level of theory for the ligand and its immediate environment while treating the larger system with computationally less expensive methods.
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
